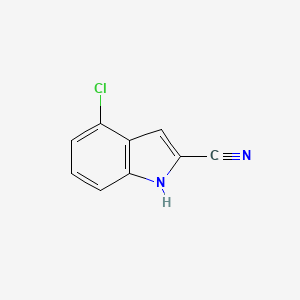

4-Cloro-1H-indol-2-carbonitrilo

Descripción general

Descripción

4-Chloro-1H-indole-2-carbonitrile is a chemical compound with the CAS Number: 4404-11-9 . It has a molecular weight of 176.6 and its IUPAC name is 4-chloro-1H-indole-2-carbonitrile .

Synthesis Analysis

The synthesis of 4-Chloro-1H-indole-2-carbonitrile involves a reaction with isocyanuric acid in N,N-dimethyl-formamide at 0 - 20℃ for 1.5 hours in an inert atmosphere . The reaction mixture is then treated with water, stirred for 30 minutes, diluted with water, and extracted with ethyl acetate .Molecular Structure Analysis

The InChI code for 4-Chloro-1H-indole-2-carbonitrile is 1S/C9H5ClN2/c10-8-2-1-3-9-7 (8)4-6 (5-11)12-9/h1-4,12H . This indicates that the compound contains 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms.Physical And Chemical Properties Analysis

4-Chloro-1H-indole-2-carbonitrile is a solid at room temperature . The compound is sealed in dry storage at room temperature .Aplicaciones Científicas De Investigación

Síntesis de indoles altamente funcionalizados

4-Cloro-1H-indol-2-carbonitrilo: sirve como precursor en la síntesis de indoles altamente funcionalizados. A través de reacciones de acoplamiento cruzado, como Sonogashira, Suzuki–Miyaura, Stille y Heck, se pueden producir una variedad de di-, tri- y tetra-indol-2-carbonitrilos sustituidos . Estos compuestos son bloques de construcción clave en fármacos, productos naturales, productos farmacéuticos, alcaloides y agroquímicos debido a sus potentes actividades biológicas.

Agentes antivirales

Se ha informado que los derivados del indol, incluidos los sintetizados a partir de this compound, exhiben actividades antivirales. Por ejemplo, ciertos derivados del indol-2-carbonitrilo han mostrado actividad inhibitoria contra la influenza A y otros virus, destacando su potencial como agentes antivirales .

Inmunomoduladores anticancerígenos

Este compuesto se utiliza como reactivo para la preparación de inhibidores de la triptófano dioxigenasa. Estos inhibidores tienen potencial como inmunomoduladores anticancerígenos, que podrían desempeñar un papel importante en el tratamiento del cáncer al modular el sistema inmunitario .

Catálisis en la síntesis orgánica

This compound participa en reacciones catalíticas, como la preparación estereoespecífica de γ-lactonas a través de la reacción de alquilación de Friedel-Crafts catalizada por éter de sililo de prolinol. También participa en reacciones de boroilación catalizadas por iridio, que son importantes para crear moléculas orgánicas complejas .

Aplicaciones antiinflamatorias

Los derivados del indol sintetizados a partir de this compound se han evaluado por su actividad inhibitoria de la COX-2 y sus efectos antiinflamatorios. Estos hallazgos sugieren posibles aplicaciones en el desarrollo de nuevos fármacos antiinflamatorios .

Investigación de la actividad biológica

El núcleo indol, que forma parte de this compound, se encuentra en muchos compuestos bioactivos. La investigación de las actividades biológicas de los derivados del indol abarca diversos campos, incluidas las actividades antimicrobianas, antituberculosas, antidiabéticas, antimaláricas y anticolinesterásicas. Este amplio espectro de actividades biológicas convierte a los derivados del indol en objeto de un intenso estudio para nuevas posibilidades terapéuticas .

Safety and Hazards

Direcciones Futuras

Indole derivatives, such as 4-Chloro-1H-indole-2-carbonitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are frequently used in the synthesis of various organic compounds and have been found in many important synthetic drug molecules .

Mecanismo De Acción

- The primary targets of 4-Chloro-1H-indole-2-carbonitrile are not explicitly mentioned in the literature I found. However, indole derivatives, in general, have been reported to interact with various receptors, including those involved in antiviral, anti-inflammatory, anticancer, and other activities .

- However, indole derivatives have been associated with various pathways, such as cell signaling, inflammation, and cell cycle regulation .

Target of Action

Biochemical Pathways

Result of Action

Propiedades

IUPAC Name |

4-chloro-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAFJTFFVWHCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C#N)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555570 | |

| Record name | 4-Chloro-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4404-11-9 | |

| Record name | 4-Chloro-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

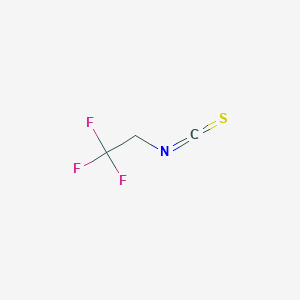

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.